N-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide is a synthetic organic compound that features a pyrrolidine ring attached to a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the reaction of 5,6-dimethylpyrimidine with pyrrolidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct assembly of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
- 2-(pyrrolidin-1-yl)pyrimidines
Uniqueness
N-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific combination of a pyrrolidine ring and a dimethylpyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H20N4O |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H20N4O/c1-9-10(2)14-8-15-13(9)17-6-5-12(7-17)16(4)11(3)18/h8,12H,5-7H2,1-4H3 |
InChI Key |
FUAOYTYUHUCIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(C2)N(C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.